molecular formula C20H23F3N4O B2463916 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide CAS No. 1775527-43-9

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide

Cat. No. B2463916
M. Wt: 392.426
InChI Key: COEKDPXSUMDVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide” is a chemical compound with the molecular formula C20H23F3N4O and a molecular weight of 392.426. It is a complex organic compound that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be determined by X-ray crystallography or similar techniques . The presence of the pyrimidine and piperidine rings, as well as the trifluoromethyl group, will influence the overall shape and properties of the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of at least 100 mg/mL (187.41 mM), but it is insoluble in water . The predicted pKa is 14.33±0.10 .

Scientific Research Applications

Synthesis and Anti-Angiogenic Studies

Compounds similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide have been synthesized and studied for their anti-angiogenic properties and DNA cleavage activities. These novel piperidine analogues demonstrated significant anti-angiogenic effects and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Metabolism in Chronic Myelogenous Leukemia

Related compounds have been explored for their metabolic pathways in chronic myelogenous leukemia patients. Studies have shown that these compounds undergo various metabolic processes, including N-demethylation and hydroxylation, indicating the complexity of their metabolism in human systems (Gong et al., 2010).

Capillary Electrophoresis in Quality Control

These compounds have been used in the development of nonaqueous capillary electrophoretic methods for quality control purposes. This technique provides a simple and effective method for separating and analyzing related substances (Ye et al., 2012).

Exploration in NF-kappaB and AP-1 Gene Expression

Structural modification studies of similar compounds have been conducted to explore their inhibitory effects on NF-kappaB and AP-1 transcription factors. These studies contribute to understanding the potential oral bioavailability of these compounds (Palanki et al., 2000).

Muscarinic Receptor Antagonists

Research into muscarinic receptor antagonists has involved synthesizing compounds with similar structures. These studies have evaluated their potency, providing insights into new therapeutic avenues for related disorders (Broadley et al., 2011).

Glycine Transporter Inhibitor Identification

These compounds have been investigated for their role as glycine transporter 1 inhibitors. The discovery of structurally diverse compounds has enhanced our understanding of drug-likeness and pharmacokinetics (Yamamoto et al., 2016).

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-14-24-17(20(21,22)23)13-18(25-14)27-11-9-16(10-12-27)26-19(28)8-7-15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEKDPXSUMDVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide

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